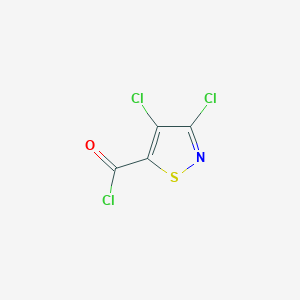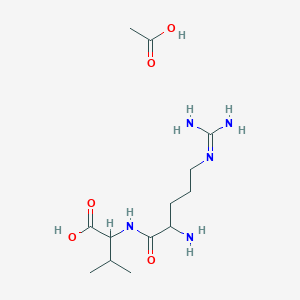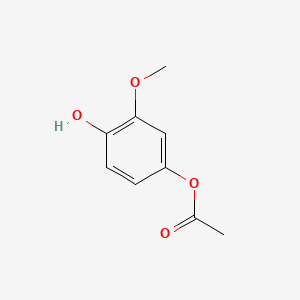
4-Hydroxy-3-methoxyphenyl acetate
Overview
Description
4-Hydroxy-3-methoxyphenyl acetate, also known as homovanillic acid acetate, is an organic compound with the molecular formula C9H10O4. It is a derivative of vanillin and is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with an acetate group. This compound is of significant interest due to its various applications in scientific research and industry.
Mechanism of Action
Target of Action
4-Hydroxy-3-methoxyphenyl acetate, also known as HMPA, is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The primary target of HMPA is the GPR41 receptor . This receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Mode of Action
HMPA interacts with the GPR41 receptor with a higher affinity than HMCA . The activation of this receptor leads to the stimulation of the lipid catabolism pathway . This interaction results in anti-obesity effects and improvement of hepatic steatosis .
Biochemical Pathways
The activation of the GPR41 receptor by HMPA stimulates the lipid catabolism pathway . This pathway is responsible for the breakdown of lipids, which leads to a decrease in obesity and an improvement in hepatic steatosis .
Pharmacokinetics
After HMPA is orally administered, intact and conjugated HMPAs in the bloodstream are detected and reach the maximum concentration in 15 minutes . HMPA and its conjugates are also detected in the target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . The absorption ratio of orally administered HMPA is ≥1.2% .
Result of Action
The activation of the GPR41 receptor by HMPA leads to the stimulation of the lipid catabolism pathway . This results in anti-obesity effects and improvement of hepatic steatosis . It also shows an anti-inflammatory activity and improves endothelial function by reducing oxidative stress .
Action Environment
The action of HMPA is influenced by the gut microbiota, which produces HMPA through the conversion of HMCA . The gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host . Therefore, the gut microbiota and the diet of the individual can influence the action, efficacy, and stability of HMPA .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3-methoxyphenyl acetate is known to interact with various enzymes, proteins, and other biomolecules. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Cellular Effects
It has been suggested that it may have beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement in animal models and human studies .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is used in laboratory chemicals and for the synthesis of substances .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown that low-dose administration of this compound may promote muscle development .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) .
Transport and Distribution
It is known that this compound can be absorbed and distributed in various tissues .
Subcellular Localization
It is known that this compound can be absorbed and distributed in various tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxyphenyl acetate can be synthesized through several methods. One common approach involves the esterification of homovanillic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-Hydroxy-3-methoxyphenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential antioxidant properties and its role in metabolic pathways.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Comparison with Similar Compounds
Vanillin: Shares a similar phenolic structure but lacks the acetate group.
Homovanillic acid: The parent compound without the acetate ester.
4-Hydroxy-3-methoxyphenylpropionic acid: A related compound with a propionic acid group instead of an acetate group.
Uniqueness: 4-Hydroxy-3-methoxyphenyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group makes it more lipophilic compared to its parent compound, homovanillic acid, potentially enhancing its bioavailability and effectiveness in certain applications.
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(10)13-7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDIEEVLFYLMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972740 | |
| Record name | 4-Hydroxy-3-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57244-88-9 | |
| Record name | 1,4-Benzenediol, 2-methoxy-, 4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057244889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



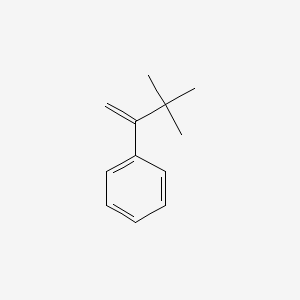


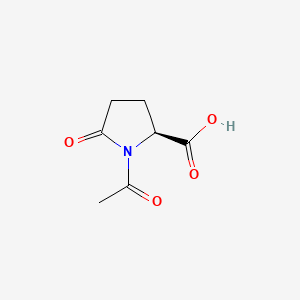
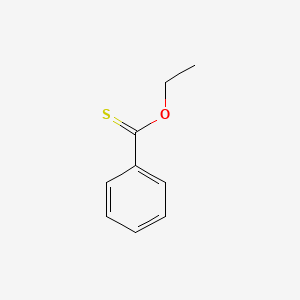
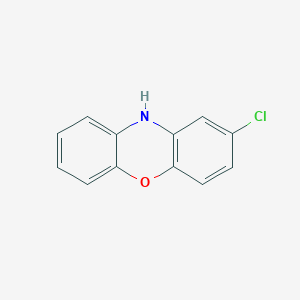
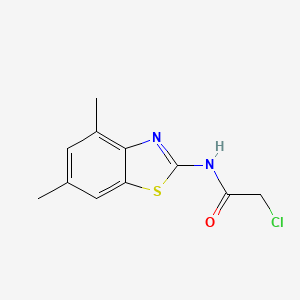
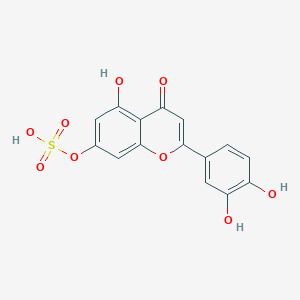
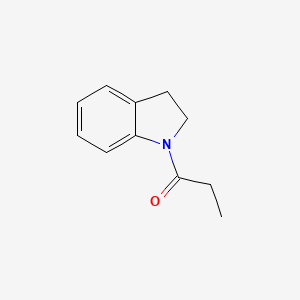
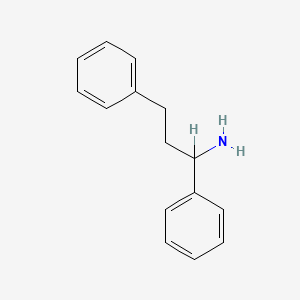
![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)
